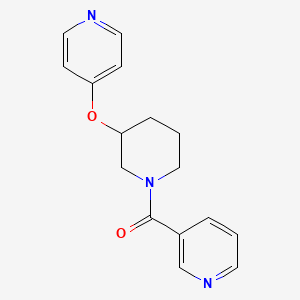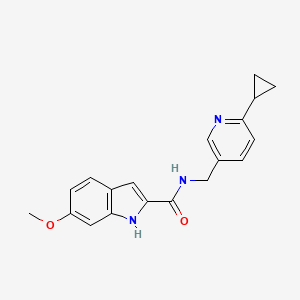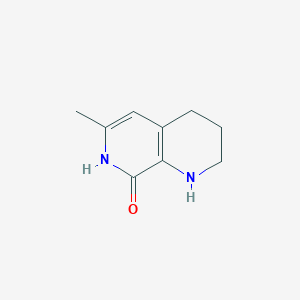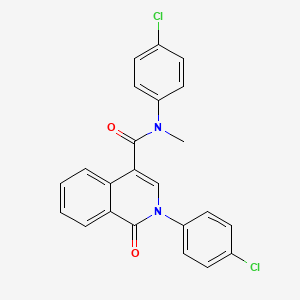
Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperidines . It consists of a piperidine bound to a phenyl group . The empirical formula is C10H14N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, single crystals were developed for certain compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weights of certain compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone have shown promising characteristics in relation to the vaccinia virus, particularly in comparison to the antiviral drug Cidofovir . This suggests potential applications in the development of new antiviral drugs .
Inhibition of Glycolysis
The compound has been studied as a glycolysis inhibitor, which can suppress the proliferation of endothelial and cancer cells . This suggests potential applications in cancer treatment, particularly in combination with other inhibitors .
Treatment of Hyperglycemia
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Herbicidal Activities
Several compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibited herbicidal activities against Brassica campestris . This suggests potential applications in the development of new herbicides .
Drug Development
The compound has been analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This suggests potential applications in drug development .
Antifungal Activities
Compounds related to Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone possessed significant antifungal activities against P. piricola . This suggests potential applications in the development of new antifungal drugs .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.
Mode of Action
This could involve the inhibition of enzymatic activity, leading to alterations in signal transduction pathways .
Biochemical Pathways
Given the potential target of receptor tyrosine kinases, it’s plausible that the compound could impact pathways related to cell growth and proliferation, apoptosis, and other cellular functions .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles . The impact of these properties on the compound’s bioavailability would be an important consideration in its therapeutic potential.
Result of Action
Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that the compound could have potential anticancer effects.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using new methods, such as using nanocatalysts . These compounds could be evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Eigenschaften
IUPAC Name |
pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROTWXCNXRKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2869238.png)
![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)


![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)






![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)